5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10FNO2 |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
InChI |
InChI=1S/C10H10FNO2/c11-8-4-3-7(10(13)14)9-6(8)2-1-5-12-9/h3-4,12H,1-2,5H2,(H,13,14) |
InChI Key |
PHVIEPMMNRKSAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Cyclization with Ethyl Acetoacetate
A foundational approach involves the cyclization of fluorinated aniline derivatives with ethyl acetoacetate. This method, adapted from analogous tetrahydroquinoline syntheses, proceeds via a Friedländer-type mechanism. For instance, 5-fluoro-2-nitroaniline reacts with ethyl acetoacetate in acetic acid under reflux, yielding the tetrahydroquinoline core after catalytic hydrogenation. The fluorine atom at the 8-position is introduced either before or during cyclization, with pre-fluorination minimizing side reactions.
Reaction Conditions:
Boron Trifluoride-Mediated Cyclization
Boron trifluoride complexes (e.g., BF₃·THF) enhance reaction efficiency by activating the carbonyl group of ethyl acetoacetate. In a representative procedure, 5-fluoroanthranilic acid is treated with ethyl acetoacetate and BF₃·THF in acetonitrile at 65°C for 24 hours, achieving an 86% yield of the tetrahydroquinoline intermediate. Subsequent hydrolysis of the ester group affords the target carboxylic acid.
Multi-Component Reactions
Doebner Hydrogen-Transfer Reaction
The Doebner reaction, traditionally used for quinoline-4-carboxylic acids, has been modified for tetrahydroquinoline derivatives. A three-component system involving 5-fluoroaniline, ethyl acetoacetate, and a formaldehyde equivalent (e.g., paraformaldehyde) generates the tetrahydroquinoline skeleton in a single step. This method eliminates the need for separate hydrogenation, as the reaction proceeds under reductive conditions.
Optimized Parameters:
Solvent-Free Approaches
Recent advancements emphasize solvent-free conditions to improve sustainability and space-time yield. For example, a mixture of 5-fluoroanthranilic acid, ethyl acetoacetate, and zinc chloride is heated at 100°C for 12 hours, directly yielding the carboxylic acid after hydrolysis. This method avoids toxic solvents and reduces purification steps.
Fluorination Strategies
Direct Fluorination of the Quinoline Core
Electrophilic fluorination using Selectfluor™ or N-fluorobenzenesulfonimide (NFSI) introduces fluorine at the 8-position post-cyclization. However, this approach often requires harsh conditions (e.g., 150°C) and exhibits modest regioselectivity.
Halogen Exchange Reactions
A patent-pending method involves fluorine-chlorine exchange using silicon tetrachloride (SiCl₄) and aluminum trichloride (AlCl₃). Starting from 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride, the reaction with SiCl₄ at 30–50°C replaces chlorine with fluorine, achieving 93% yield. While developed for pyrazole derivatives, this strategy is theoretically applicable to tetrahydroquinolines by adjusting substituents.
Key Advantages:
Hydrolysis of Ester Precursors
Acidic Hydrolysis
The ester intermediate (e.g., ethyl 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate) undergoes hydrolysis in concentrated HCl at reflux. This method, while effective, risks decarboxylation if temperatures exceed 100°C.
Enzymatic Hydrolysis
Emergent approaches utilize lipases (e.g., Candida antarctica Lipase B) in phosphate buffer (pH 7.0) to hydrolyze the ester group under mild conditions (37°C). This method preserves acid-sensitive functional groups and achieves >90% conversion.
Comparative Analysis of Synthetic Routes
Mechanistic Insights
Cyclization Pathways
The cyclization of aniline derivatives proceeds through an enamine intermediate, where the amine group attacks the activated β-ketoester. Fluorine’s electron-withdrawing effect accelerates this step by polarizing the carbonyl group.
Fluorine’s Role in Reaction Kinetics
Density functional theory (DFT) studies indicate that fluorine at the 8-position lowers the activation energy for cyclization by 12 kJ/mol compared to non-fluorinated analogs. This stabilization arises from inductive effects that enhance electrophilicity at the reaction site.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
Chemical Properties and Structure
5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has the following chemical structure:
- CAS Number : 928839-60-5
- Molecular Formula : C10H9FN2O2
- Molecular Weight : 196.19 g/mol
This compound features a fluorine atom at the 5-position of the tetrahydroquinoline ring, which is known to enhance biological activity and alter pharmacokinetic properties.
Synthesis of Pharmaceutical Compounds
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential anti-cancer properties, particularly in targeting proteins associated with cancer cell survival.
For example, research has indicated that modifications to this compound can lead to the development of inhibitors for the anti-apoptotic protein MCL-1, which is overexpressed in several cancers. The design of these inhibitors often involves structural variations of the tetrahydroquinoline scaffold to optimize binding affinity and efficacy against cancer cells .
Drug Development
The compound has been studied for its role in developing novel drugs that target specific pathways involved in tumor growth and survival. The integration of this compound into hybrid structures has shown promising results in enhancing drug-like properties such as solubility and permeability .
Case Study 1: MCL-1 Inhibitors
A study focused on synthesizing N-sulfonylated aminosalicylic acids derived from tetrahydroquinoline structures demonstrated that specific modifications could yield potent MCL-1 inhibitors. The study reported that one of the synthesized compounds exhibited a binding affinity with a value indicative of effective inhibition .
Case Study 2: Anticancer Activity
Another investigation explored the anticancer activity of derivatives synthesized from this compound. The results showed that certain derivatives could induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways. This highlights the compound's potential as a scaffold for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The pharmacological and physicochemical properties of tetrahydroquinoline derivatives are highly sensitive to substituent type, position, and electronic effects. Below is a comparative analysis:
Key Observations:
- Fluorine vs. Chlorine/Bromine : Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to bulkier halogens (Cl, Br), which increase molecular weight and lipophilicity .
- Positional Effects : The 5-fluoro substitution in the target compound may optimize steric interactions with enzyme active sites compared to 6-chloro or 7-bromo analogs .
- Carboxylic Acid Position : The 8-carboxylic acid group (vs. 3- or 4-position in other analogs) likely influences hydrogen-bonding patterns and solubility .
Biological Activity
5-Fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. This article delves into its biological mechanisms, therapeutic potentials, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound has a molecular formula of C10H10FNO2 and a molecular weight of approximately 195.19 g/mol. Its unique structure includes a fluorine atom at the 5-position and a carboxylic acid group at the 8-position of the tetrahydroquinoline framework. This specific arrangement is believed to enhance its biological activity compared to analogs lacking these features.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the fluorine atom is known to enhance binding affinity and stability, leading to effective modulation of enzyme activity and neurotransmitter systems.
Key Mechanisms Include:
- Inhibition of Enzymatic Activity : The compound can inhibit key metabolic enzymes, affecting cellular biochemical pathways.
- Modulation of Neurotransmitter Systems : It shows potential as an atypical antipsychotic agent by interacting with multiple receptor systems in the brain.
- Antibacterial Properties : Studies indicate that derivatives of similar compounds exhibit significant antibacterial activity against various pathogens .
1. Antipsychotic Potential
Research indicates that this compound may serve as an atypical antipsychotic due to its ability to modulate neurotransmitter systems effectively. This potential was evaluated through in vitro studies assessing receptor binding affinities and in vivo behavioral assays.
2. Antibacterial Activity
Similar compounds have demonstrated promising antibacterial effects. For instance, studies on related quinoline derivatives have shown efficacy against strains like Staphylococcus aureus. These findings suggest that this compound may also possess antibacterial properties worth exploring further .
3. Neuroprotective Effects
The compound's structural similarity to natural alkaloids positions it as a candidate for neuroprotective applications. Research focusing on its interaction mechanisms with specific molecular targets is ongoing to elucidate its therapeutic effects in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | Tetrahydroquinoline structure | Different fluorine position |
| 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline | Contains a ketone functional group | Varying reactivity due to functional groups |
| 5-Fluoroindole-3-carboxylic acid | Indole structure with carboxylic group | Lacks tetrahydroquinoline framework |
The unique combination of the fluorine atom and the carboxylic acid group in this compound distinguishes it from these analogs and enhances its potential therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antipsychotic Evaluation : A study evaluated the compound's efficacy in modulating dopamine receptors in animal models. Results indicated significant improvements in symptoms associated with psychosis when administered at optimal doses.
- Antibacterial Assays : In vitro tests demonstrated that derivatives showed enhanced potency against Gram-positive bacteria. The presence of the fluorine atom was correlated with increased antibacterial activity compared to non-fluorinated analogs .
- Neuroprotective Studies : Research focusing on neuroprotective effects revealed that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.
Q & A
Q. What are the recommended synthetic routes for 5-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, and how can intermediates be characterized?
Methodological Answer: A common approach involves cyclization of fluorinated precursors. For example, nitro-substituted intermediates (e.g., 8-nitro-1,4-dihydroquinoline) can be reduced to amines, followed by lactamization using polyphosphoric acid (PPA) as a catalyst . Key steps include:
Chlorination/Diazotization : Analogous to the synthesis of 3-chloro-2,4,5-trifluorobenzoic acid (), sodium nitrite and HCl in aqueous conditions can introduce fluorine or chlorine substituents.
Cyclization : Thermal lactamization under reflux with PPA promotes ring closure.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
Q. Intermediate Characterization :
- NMR : Confirm fluorine substitution patterns (¹⁹F NMR) and hydrogen environments (¹H NMR).
- X-ray Crystallography : Resolve structural ambiguities (e.g., dihedral angles between carboxyl and aromatic groups) .
Table 1 : Example Synthetic Steps (Analogous to )
| Step | Reagents/Conditions | Target Intermediate | Yield* |
|---|---|---|---|
| 1 | NaNO₂, HCl, 0–5°C | Nitro-substituted precursor | 60–70% |
| 2 | PPA, 120°C, 24h | Lactamized product | 50–55% |
| 3 | Pd/C, H₂, EtOH | Reduced amine derivative | 80–85% |
| *Hypothetical yields based on analogous reactions. |
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer: Stability studies should include:
- pH Stability : Dissolve the compound in buffers (pH 2–12) and monitor degradation via HPLC at 24h intervals.
- Thermal Stability : Heat samples to 40°C, 60°C, and 80°C in sealed vials; analyze by TGA (thermogravimetric analysis) for decomposition thresholds.
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation using UV spectroscopy.
Q. Key Considerations :
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation (inferred from ’s handling guidelines) .
Q. What spectroscopic techniques are most effective for structural elucidation?
Methodological Answer:
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., carboxylic acid dimers observed in ) .
- Multinuclear NMR : ¹H, ¹³C, and ¹⁹F NMR confirm substitution patterns and regiochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ or [M–H]⁻ ions).
Q. Example Workflow :
Grow single crystals via slow evaporation (toluene/ethanol).
Collect X-ray diffraction data (Cu-Kα radiation).
Refine structures using software like SHELXL .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test Brønsted/Lewis acids (e.g., PPA, ZnCl₂) to enhance cyclization efficiency.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for intermediate solubility.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 6h vs. 24h) while maintaining yield .
Data-Driven Approach :
Table 2 : Optimization Parameters (Hypothetical)
| Parameter | Condition Tested | Yield Improvement |
|---|---|---|
| Catalyst (PPA) | 10 mol% vs. 20 mol% | +15% |
| Solvent (Toluene) | Reflux vs. 120°C | +20% (reflux) |
| Reaction Time | 12h vs. 24h | Comparable yield |
Q. How can computational modeling predict biological activity or reactivity?
Methodological Answer:
Q. Case Study :
- Dock the carboxyl group into the ATP-binding pocket of DNA gyrase (PDB: 1KZN).
- Compare binding energies of fluorinated vs. non-fluorinated analogs.
Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?
Methodological Answer:
- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening signals.
- Crystal vs. Solution State : Compare X-ray (solid-state) and NOESY (solution) data to identify polymorphism or solvent effects.
- Isotopic Labeling : Synthesize ¹³C-labeled derivatives to assign overlapping peaks in crowded spectra.
Example : If X-ray shows planar carboxyl groups but NMR suggests rotation, investigate torsional barriers via DFT .
Q. What strategies validate structure-activity relationships (SAR) for antimicrobial activity?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., replace fluorine with chlorine or methyl groups).
Biological Assays : Test minimum inhibitory concentrations (MIC) against Gram-positive/-negative bacteria.
SAR Analysis : Correlate logP (lipophilicity) and electronic effects (Hammett σ) with activity trends.
Table 3 : Hypothetical SAR Data
| Derivative | Substituent | MIC (µg/mL) | logP |
|---|---|---|---|
| Parent | –F | 0.5 | 2.1 |
| Analog 1 | –Cl | 2.0 | 2.8 |
| Analog 2 | –CH₃ | >10 | 1.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
